molecular formula C6H14O10P2S2 B055991 myo-Inositol 1,4-bisphosphothioate CAS No. 118628-30-1

myo-Inositol 1,4-bisphosphothioate

Cat. No.: B055991
CAS No.: 118628-30-1
M. Wt: 372.3 g/mol
InChI Key: OPMBHBIGYSHUBJ-OHMVJDTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U-89232 is a chemical compound known for its role as an opener of the cardioselective ATP-sensitive potassium (KATP) channel. It is a derivative of Cromakalim, another KATP channel opener. The compound has been studied for its potential cardioprotective effects, particularly in reducing infarct size during myocardial ischemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: U-89232 is synthesized through a series of chemical reactions starting from CromakalimThe reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of U-89232 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .

Types of Reactions:

    Oxidation: U-89232 can undergo oxidation reactions, particularly at the cyanoguanidine group.

    Reduction: The compound can also be reduced under specific conditions, leading to the formation of different derivatives.

    Substitution: U-89232 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can produce reduced forms of U-89232 .

Scientific Research Applications

U-89232 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the properties and functions of KATP channels.

    Biology: Investigated for its effects on cellular processes involving potassium ion transport.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, particularly in reducing myocardial infarct size.

    Industry: Utilized in the development of new drugs targeting KATP channels

Mechanism of Action

U-89232 exerts its effects by opening the ATP-sensitive potassium channels in cardiac cells. This action leads to the hyperpolarization of the cell membrane, reducing calcium influx and ultimately decreasing myocardial contractility. The compound’s cardioprotective effects are attributed to its ability to reduce infarct size during ischemic events by maintaining cellular homeostasis .

Comparison with Similar Compounds

    Cromakalim: The parent compound of U-89232, also a KATP channel opener.

    Pinacidil: Another KATP channel opener with similar vasodilatory and anti-ischemic properties.

    Glibenclamide: A KATP channel blocker used to study the effects of KATP channel openers.

Uniqueness of U-89232: U-89232 is unique in its cardioselectivity, meaning it specifically targets cardiac KATP channels without significantly affecting other types of potassium channels. This selectivity makes it a valuable tool for studying cardiac physiology and developing cardioprotective therapies .

Properties

CAS No.

118628-30-1

Molecular Formula

C6H14O10P2S2

Molecular Weight

372.3 g/mol

IUPAC Name

(1S,2S,4R,5S)-3,6-bis(dihydroxyphosphinothioyloxy)cyclohexane-1,2,4,5-tetrol

InChI

InChI=1S/C6H14O10P2S2/c7-1-2(8)6(16-18(13,14)20)4(10)3(9)5(1)15-17(11,12)19/h1-10H,(H2,11,12,19)(H2,13,14,20)/t1-,2-,3-,4+,5?,6?/m0/s1

InChI Key

OPMBHBIGYSHUBJ-OHMVJDTGSA-N

SMILES

C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O

Synonyms

I-1,4-BPS
inositol 1,4-bisphosphorothioate
myo-inositol 1,4-bisphosphothioate

Origin of Product

United States

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